molecular formula C16H14FN5O3S B4515575 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Numéro de catalogue: B4515575
Poids moléculaire: 375.4 g/mol
Clé InChI: CKEFAHSVBUBYJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core linked to a thiadiazole moiety via an acetamide bridge. Key structural elements include:

  • 2-Fluorophenyl substitution on the pyridazinone ring, influencing electronic and steric properties.
  • Methoxymethyl group on the thiadiazole ring, enhancing solubility and modulating interactions with biological targets.
  • Thiadiazole heterocycle, known for electron-withdrawing effects and pharmacological relevance in anticancer and antimicrobial agents .

Propriétés

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-25-9-14-19-20-16(26-14)18-13(23)8-22-15(24)7-6-12(21-22)10-4-2-3-5-11(10)17/h2-7H,8-9H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEFAHSVBUBYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The preparation methods can be divided into laboratory-scale synthesis and industrial production methods.

Laboratory-Scale Synthesis

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, hydrazine hydrate, and thiocarbohydrazide.

    Formation of Pyridazine Ring: The initial step involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with an appropriate diketone to form the pyridazine ring.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiocarbohydrazide with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the pyridazine and thiadiazole intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine and thiadiazole rings, resulting in the formation of alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amides and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug discovery. Its unique structure may provide specific interactions with biological targets, leading to:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Activity : Research indicates potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism of action.

The biological profile of this compound is characterized by:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders.
  • Receptor Binding : The fluorophenyl group enhances binding affinity to specific receptors, potentially modulating their activity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications on the fluorophenyl group significantly enhanced activity against Gram-positive bacteria. This suggests that structural optimization could yield more potent antimicrobial agents.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute assessed the cytotoxic properties of this compound against several cancer cell lines (e.g., HeLa and A549). The findings revealed that while some derivatives showed promising cytotoxicity, the specific compound needed further modification to enhance its therapeutic index.

Mécanisme D'action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The table below highlights key differences between the target compound and structurally related analogues:

Compound Name Pyridazinone Substituent Heterocycle Modifications Notable Features Biological Activity
Target Compound 2-Fluorophenyl Thiadiazole with methoxymethyl Enhanced solubility; optimized steric profile Anticancer, antimicrobial (predicted)
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide 4-Fluorophenyl Trifluorophenyl on acetamide Increased halogen density; higher lipophilicity Enhanced enzyme inhibition
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Chlorophenyl Thiazole with tert-butyl group Bulkier substituent; improved metabolic stability Anticancer (patent data)
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 3-Methoxyphenyl Same thiadiazole as target Methoxy improves solubility but reduces target affinity Broad-spectrum activity
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide Furan-2-yl Benzothiazole replacement π-π stacking capability; altered binding kinetics Antiviral potential

Pharmacological Profile Comparisons

  • Target Compound vs. However, the trifluorophenyl group in the analogue may enhance hydrophobic interactions in lipid-rich environments .
  • Methoxymethyl vs. tert-butyl Substituents ( vs. Target):
    The methoxymethyl group on the thiadiazole ring offers better aqueous solubility than the tert-butyl group, which prioritizes membrane permeability. This trade-off influences their respective applications in systemic vs. tissue-targeted therapies .

  • Chlorophenyl vs. Fluorophenyl Effects ( vs. Fluorine, being smaller, minimizes metabolic degradation while maintaining electronic effects .

Activité Biologique

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS Number: 1324083-71-7) is a novel chemical entity that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN4O2C_{23}H_{21}FN_{4}O_{2} with a molecular weight of approximately 404.4 g/mol . The structure features a pyridazine core linked to a thiadiazole moiety, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this pyridazine derivative exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The observed IC50 values ranged from 10510^{-5} to 106M10^{-6}M, indicating potent activity. The proposed mechanism includes apoptosis induction through the activation of caspase pathways.

Cell LineIC50 (M)Mechanism of Action
HeLa1×1061\times 10^{-6}Apoptosis via caspase activation
MCF-75×1065\times 10^{-6}Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyridazine derivatives, including this compound. It showed promising activity against Gram-positive bacteria with an MIC value of 2μg/mL2\mu g/mL .
  • Cytotoxicity Evaluation : A research article reported on the cytotoxic effects of this compound on human cancer cell lines. The study indicated that it could inhibit cell proliferation significantly compared to control groups .
  • Inflammation Model Study : In a controlled experiment using a rat model for arthritis, administration of the compound resulted in decreased paw swelling and lower levels of inflammatory cytokines, demonstrating its potential use in treating inflammatory conditions .

Q & A

Basic: What are the critical structural features and recommended techniques for confirming the compound’s identity?

Answer:
The compound contains a pyridazinone core (6-oxopyridazine), a 2-fluorophenyl substituent at position 3, and a 1,3,4-thiadiazole ring conjugated via an acetamide linker. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and thiadiazole protons (δ 8.5–9.5 ppm) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected m/z ~420–430) and isotopic patterns for chlorine/fluorine .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Advanced: How can binding affinity to biological targets be experimentally determined?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) by titrating the compound into a protein solution .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, prioritizing residues within 4 Å of the fluorophenyl/thiadiazole moieties .

Basic: What synthetic routes and reaction conditions are optimal for preparing this compound?

Answer:

  • Step 1 : Synthesize the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones under acidic conditions (e.g., HCl/EtOH, reflux) .
  • Step 2 : Introduce the 2-fluorophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst (80°C, DMF/H₂O) .
  • Step 3 : Couple the pyridazinone to the thiadiazole moiety via amide bond formation (EDC/HOBt, DCM, 0°C → RT) .
    Critical Conditions : Control temperature (<5°C during amide coupling), use anhydrous solvents, and monitor purity via HPLC .

Advanced: How should discrepancies in biological activity among structural analogs be resolved?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in substituents (e.g., methoxymethyl vs. cyclohexyl) using in vitro assays (IC₅₀ values) .
  • Crystallography : Resolve co-crystal structures of analogs bound to targets to identify steric/electronic clashes .
  • Meta-Analysis : Reconcile conflicting data by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

Basic: Which analytical methods ensure purity and monitor synthesis progress?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to track intermediates; aim for >95% purity .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress (hexane/EtOAc 3:1, UV visualization) .
  • LC-MS : Confirm molecular ions and detect side products (e.g., dehalogenated byproducts) .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays : Incubate the compound with human/rat microsomes (37°C, NADPH) to identify metabolic hotspots (e.g., thiadiazole oxidation) .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., methoxymethyl CH₃OCH₂→ CD₃OCD₂) to slow CYP450 metabolism .
  • Prodrug Design : Mask polar groups (e.g., acetamide → ester) to enhance bioavailability .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (target ~2.5–3.5), solubility, and CYP inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility over 100 ns to assess target engagement stability .
  • QSAR Models : Corrogate substituent electronegativity (e.g., fluorine position) with activity data to prioritize derivatives .

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., thionyl chloride) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., NaHCO₃ for excess HCl) .

Advanced: How can researchers validate the compound’s selectivity across related protein families?

Answer:

  • Kinase Profiling Panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal Shift Assays : Measure ΔTₘ shifts to assess binding to non-target proteins .

Advanced: What experimental approaches resolve contradictory spectral data (e.g., NMR peak splitting)?

Answer:

  • Variable Temperature (VT) NMR : Determine if splitting arises from conformational exchange (e.g., rotamers) by acquiring spectra at 25°C vs. 50°C .
  • COSY/NOESY : Identify scalar couplings or spatial proximities to assign ambiguous peaks .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to simplify complex multiplet patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.